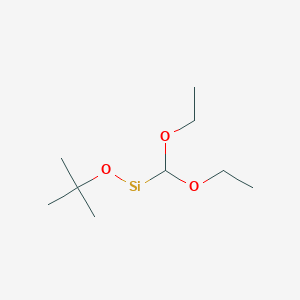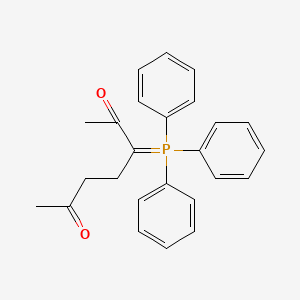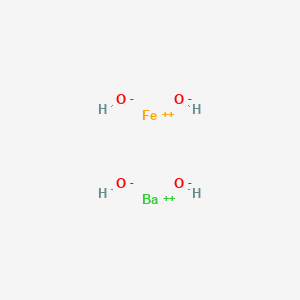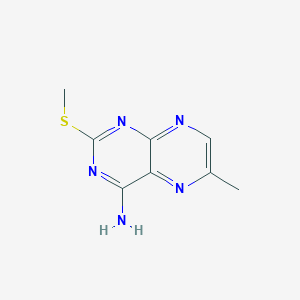phosphane CAS No. 167384-01-2](/img/structure/B12554438.png)
[(2-Chlorophenyl)methyl](phenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)methylphosphane is an organophosphorus compound that features a phosphine group bonded to a chlorinated phenyl ring and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylphosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield (2-Chlorophenyl)methylphosphane .
Industrial Production Methods
Industrial production of (2-Chlorophenyl)methylphosphane may involve large-scale Grignard reactions or other organometallic methods. These processes are optimized for high yield and purity, often involving controlled reaction conditions and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)methylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphines.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)methylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)methylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a reactive environment for substrate transformation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparación Con Compuestos Similares
(2-Chlorophenyl)methylphosphane can be compared with other similar phosphine compounds, such as:
Dimethylphenylphosphine: Similar in structure but with methyl groups instead of the chlorinated phenyl group.
Triphenylphosphine: Contains three phenyl groups and is widely used in catalysis.
Diallylphenylphosphine: Features allyl groups and is used in different catalytic applications.
The uniqueness of (2-Chlorophenyl)methylphosphane lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
167384-01-2 |
|---|---|
Fórmula molecular |
C13H12ClP |
Peso molecular |
234.66 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methyl-phenylphosphane |
InChI |
InChI=1S/C13H12ClP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
Clave InChI |
OUGFHKZYDMPAQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)PCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline](/img/structure/B12554359.png)
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B12554361.png)
![Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate](/img/structure/B12554369.png)
![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)

![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)


![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)

![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
